molecular formula C5H12NO+ B8409614 4-Methylmorpholin-4-ium

4-Methylmorpholin-4-ium

Cat. No.: B8409614
M. Wt: 102.15 g/mol
InChI Key: SJRJJKPEHAURKC-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylmorpholin-4-ium is a quaternary ammonium cation derived from morpholine, where a methyl group substitutes one hydrogen on the nitrogen atom. It is commonly encountered as a counterion in salts or coordination complexes.

Properties

Molecular Formula

C5H12NO+

Molecular Weight

102.15 g/mol

IUPAC Name

4-methylmorpholin-4-ium

InChI

InChI=1S/C5H11NO/c1-6-2-4-7-5-3-6/h2-5H2,1H3/p+1

InChI Key

SJRJJKPEHAURKC-UHFFFAOYSA-O

Canonical SMILES

C[NH+]1CCOCC1

Origin of Product

United States

Comparison with Similar Compounds

Sulfonyl-Substituted Morpholinium Derivatives

Compounds like 4-[(4-methoxyphenyl)sulfonyl]morpholine (Table 2, entry 5) and 4-[(2-methoxyphenyl)sulfonyl]morpholine (Table 2, entry 6) are synthesized via Grignard reagent reactions. These derivatives exhibit distinct physical properties:

Compound Melting Point (°C) Key Substituent Application Reference
4-[(4-Methoxyphenyl)sulfonyl]morpholine 109–110 4-Methoxybenzenesulfonyl Not specified (likely intermediates)
4-[(2-Methoxyphenyl)sulfonyl]morpholine 85–86 2-Methoxybenzenesulfonyl

Key Differences :

  • Substituent position (para vs. ortho) affects melting points and steric hindrance.
  • Limited application data compared to 4-methylmorpholin-4-ium salts.

Triazinyl-Substituted Derivatives: DMT-MM

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride (DMT-MM) is a reagent for peptide bond formation and hydrogel synthesis .

Property DMT-MM This compound Bromide
Molecular Formula C₁₀H₁₆ClN₃O₃ C₁₈H₂₀BrNO
Melting Point 118–120°C Not reported
Key Application Peptide synthesis, hydrogels Photoresists, 3D printing
Substituent Dimethoxy-triazine Fluorenyl group

Mechanistic Insight :

  • DMT-MM activates carboxyl groups via triazine-mediated coupling, enabling efficient amide bond formation .
  • The bromide salt’s fluorenyl group enhances π-π stacking, stabilizing photoactive materials .

Coordination Complexes

This compound forms ionic complexes with metals, e.g., catena-Poly[this compound [[dichloridobismuth(III)]-di-μ-chlorido]] . These structures feature:

  • BiIII in pseudo-octahedral geometry .
  • Linear chains connected via N–H···Cl hydrogen bonds .

Comparison with Zinc Complex :

  • Dimethylammonium bis(this compound) tetrachloridozincate uses the cation to stabilize ZnCl₄²⁻ anions, highlighting its role in crystal engineering .

Oxide and Other Derivatives

  • 4-Methylmorpholine N-oxide : Used as a solvent in cellulose processing (CAS 7529-22-8) .
  • 4-(3-Azidopropyl)-4-methylmorpholin-4-ium iodide : Features an azide group for click chemistry applications .

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